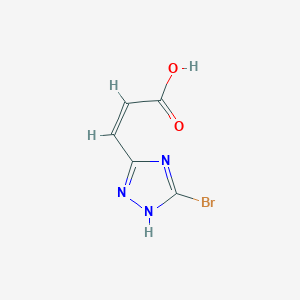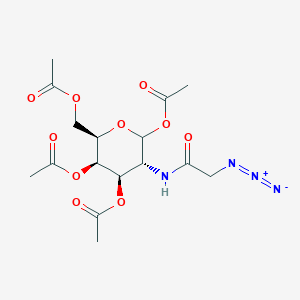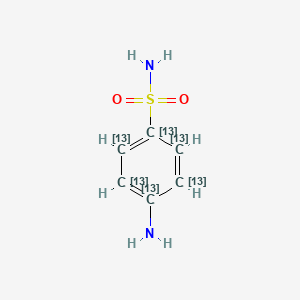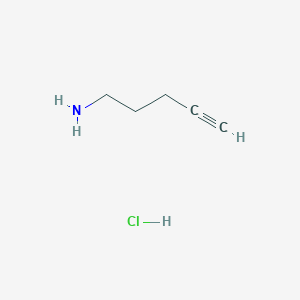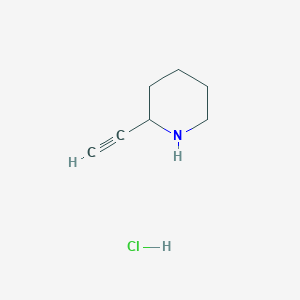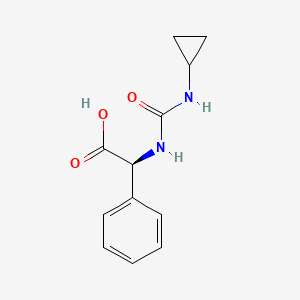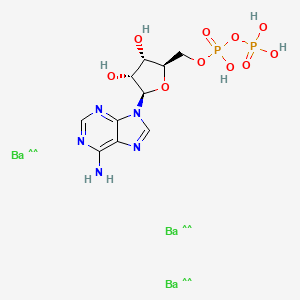
Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3)
Overview
Description
Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is a chemical compound that combines adenosine diphosphate (ADP) with barium ions in a 1:3 ratio
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting adenosine 5'-(trihydrogen diphosphate) with barium chloride in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired barium salt.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over reactant concentrations, temperature, and reaction time. Purification steps such as crystallization and filtration are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the barium ions may be oxidized to barium oxide.
Reduction: Reduction reactions can involve the reduction of barium ions to elemental barium.
Substitution: Substitution reactions can occur where the barium ions are replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various metal salts and solvents.
Major Products Formed:
Oxidation: Barium oxide (BaO)
Reduction: Elemental barium (Ba)
Substitution: Other metal salts depending on the substituting ion.
Mechanism of Action
Target of Action
Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3), also known as Adenosine 5’-Diphosphate, Barium Salt, primarily targets sulfotransferase enzymes . These enzymes play a crucial role in the transfer of a sulfo group to specific substrates, including hormones, neurotransmitters, drugs, and lipids .
Mode of Action
The compound interacts with its targets by serving as a donor of phosphate groups . This interaction leads to the phosphorylation of various proteins, which can alter their function and result in various downstream effects .
Biochemical Pathways
The action of Adenosine 5’-Diphosphate, Barium Salt affects several biochemical pathways. It is involved in the sulfotransferase pathway , where it acts as a phosphate group donor . The phosphate groups are transferred to various proteins, altering their function and impacting downstream cellular processes .
Pharmacokinetics
It is known that the compound is involved in various metabolic processes, including the sulfotransferase pathway .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its role in phosphorylation. Phosphorylation can activate or deactivate proteins, alter protein function, and impact cellular processes such as signal transduction and metabolism .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) is involved in several biochemical reactions, primarily related to energy transfer and metabolism. This compound interacts with enzymes such as ATPases and kinases, facilitating the conversion of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and vice versa . These interactions are crucial for maintaining cellular energy homeostasis. Additionally, adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can bind to specific receptors on cell surfaces, influencing various signaling pathways .
Cellular Effects
The effects of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) on cells are multifaceted. It plays a pivotal role in cellular metabolism by participating in the synthesis and breakdown of ATP, which is the primary energy currency of the cell . This compound also affects cell signaling pathways by interacting with purinergic receptors, thereby influencing processes such as cell proliferation, differentiation, and apoptosis . Furthermore, adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can modulate gene expression and impact cellular metabolism .
Molecular Mechanism
At the molecular level, adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) exerts its effects through several mechanisms. It binds to ATPases, facilitating the hydrolysis of ATP to ADP, which releases energy used for various cellular processes . Additionally, this compound can activate or inhibit specific enzymes, thereby regulating metabolic pathways and cellular functions . The binding interactions with purinergic receptors also play a significant role in modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) in animal models are dose-dependent. At lower doses, this compound can enhance cellular energy production and improve metabolic functions . At higher doses, it may exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) is involved in several metabolic pathways, including glycolysis and oxidative phosphorylation . It interacts with enzymes such as ATP synthase and adenylate kinase, facilitating the conversion of ADP to ATP and vice versa . These interactions are essential for maintaining cellular energy balance and supporting various metabolic processes .
Transport and Distribution
The transport and distribution of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through purinergic receptors and other transport mechanisms . Once inside the cell, it can localize to specific compartments, such as mitochondria, where it participates in energy production and metabolic processes .
Subcellular Localization
Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) exhibits specific subcellular localization patterns. It is primarily localized in the mitochondria, where it plays a crucial role in ATP synthesis and energy metabolism . Additionally, this compound can be found in the cytoplasm and nucleus, where it influences various cellular processes, including gene expression and signal transduction . Post-translational modifications and targeting signals may direct its localization to specific organelles .
Scientific Research Applications
Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular metabolism and energy transfer processes.
Medicine: Investigated for potential therapeutic uses in treating metabolic disorders.
Industry: Employed in the development of new materials and catalysts.
Comparison with Similar Compounds
Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1)
Adenosine 5'-(trihydrogen diphosphate), calcium salt (1:1)
Uniqueness:
The barium salt (1:3) has a higher barium content compared to other similar compounds, which may influence its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3), its preparation, reactions, applications, and mechanisms
Properties
InChI |
InChI=1S/C10H15N5O10P2.3Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHUZPRWXHRRAS-MSQVLRTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Ba3N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855741 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40436-88-2 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







